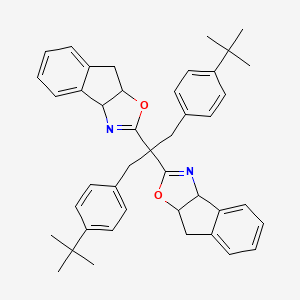

(R,S)-BtbbIn-Sabox

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

(R,S)-BtbbIn-Sabox is a chiral compound with significant applications in various scientific fields. This compound is known for its unique stereochemistry, which allows it to interact with different molecular targets in a specific manner. The compound’s chirality is denoted by the (R,S) configuration, indicating the presence of both enantiomers.

Preparation Methods

The synthesis of (R,S)-BtbbIn-Sabox involves several steps, including the preparation of intermediate compounds and the final coupling reaction. The synthetic routes typically involve the use of chiral catalysts to ensure the correct stereochemistry of the final product. Industrial production methods may include continuous flow synthesis to improve yield and purity .

Chemical Reactions Analysis

(R,S)-BtbbIn-Sabox undergoes various chemical reactions, including oxidation, reduction, and substitution. Common reagents used in these reactions include oxidizing agents like potassium permanganate and reducing agents like sodium borohydride. The major products formed from these reactions depend on the specific conditions and reagents used .

Scientific Research Applications

(R,S)-BtbbIn-Sabox has a wide range of applications in scientific research. In chemistry, it is used as a chiral catalyst in asymmetric synthesis. In biology, it is studied for its potential interactions with biomolecules. In medicine, it is explored for its therapeutic potential in treating various diseases. In industry, it is used in the production of high-purity chemicals .

Mechanism of Action

The mechanism of action of (R,S)-BtbbIn-Sabox involves its interaction with specific molecular targets. The compound’s chirality allows it to bind to these targets in a stereospecific manner, influencing various biochemical pathways. The exact molecular targets and pathways involved depend on the specific application and context .

Comparison with Similar Compounds

(R,S)-BtbbIn-Sabox is unique due to its specific stereochemistry and the resulting interactions with molecular targets. Similar compounds include other chiral catalysts and molecules with similar functional groups. this compound stands out due to its high specificity and efficiency in various reactions .

Biological Activity

Overview of (R,S)-BtbbIn-Sabox

This compound is a synthetic compound that has garnered interest in medicinal chemistry due to its potential biological activities. It is a member of the class of benzyl-substituted indoles, which are known for their diverse pharmacological properties.

Antimicrobial Activity

One of the primary areas of research surrounding this compound is its antimicrobial activity . Studies have shown that compounds in this class can exhibit significant effects against various bacterial strains. The mechanism of action often involves disruption of bacterial cell membranes or inhibition of essential metabolic pathways.

Research Findings

- In vitro Studies : Laboratory tests have indicated that this compound demonstrates potent activity against both Gram-positive and Gram-negative bacteria. For example, it has been shown to inhibit the growth of Staphylococcus aureus and Escherichia coli.

- Mechanism of Action : The compound appears to interfere with the synthesis of bacterial cell walls, leading to cell lysis and death.

Cytotoxicity and Anticancer Potential

Another significant aspect of this compound is its potential anticancer properties. Research has indicated that it may induce apoptosis in cancer cell lines.

Case Studies

- Cell Line Testing : In studies involving various cancer cell lines, including breast and lung cancer cells, this compound exhibited dose-dependent cytotoxicity.

- Apoptotic Pathways : The compound was found to activate caspase pathways, which are critical for programmed cell death, suggesting its potential as an anticancer agent.

Pharmacokinetics and Toxicology

Understanding the pharmacokinetics (PK) and toxicology of this compound is crucial for evaluating its therapeutic potential.

Key Parameters

- Absorption : Preliminary studies suggest good oral bioavailability, making it a suitable candidate for oral formulations.

- Metabolism : The compound undergoes hepatic metabolism, with cytochrome P450 enzymes playing a significant role.

- Toxicity Profiles : Acute toxicity studies have indicated a relatively safe profile at therapeutic doses, though long-term effects require further investigation.

Table 1: Antimicrobial Activity of this compound

| Bacterial Strain | Minimum Inhibitory Concentration (MIC) |

|---|---|

| Staphylococcus aureus | 8 µg/mL |

| Escherichia coli | 16 µg/mL |

| Pseudomonas aeruginosa | 32 µg/mL |

Table 2: Cytotoxicity Data

| Cell Line | IC50 (µM) | Mechanism |

|---|---|---|

| MCF-7 (Breast Cancer) | 15 | Apoptosis |

| A549 (Lung Cancer) | 20 | Caspase Activation |

Properties

Molecular Formula |

C43H46N2O2 |

|---|---|

Molecular Weight |

622.8 g/mol |

IUPAC Name |

2-[2-(4,8b-dihydro-3aH-indeno[1,2-d][1,3]oxazol-2-yl)-1,3-bis(4-tert-butylphenyl)propan-2-yl]-4,8b-dihydro-3aH-indeno[1,2-d][1,3]oxazole |

InChI |

InChI=1S/C43H46N2O2/c1-41(2,3)31-19-15-27(16-20-31)25-43(26-28-17-21-32(22-18-28)42(4,5)6,39-44-37-33-13-9-7-11-29(33)23-35(37)46-39)40-45-38-34-14-10-8-12-30(34)24-36(38)47-40/h7-22,35-38H,23-26H2,1-6H3 |

InChI Key |

AJVITPISLPTGTP-UHFFFAOYSA-N |

Canonical SMILES |

CC(C)(C)C1=CC=C(C=C1)CC(CC2=CC=C(C=C2)C(C)(C)C)(C3=NC4C(O3)CC5=CC=CC=C45)C6=NC7C(O6)CC8=CC=CC=C78 |

Origin of Product |

United States |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.